molecular formula C16H13NO4 B1246156 Scorpinone

Scorpinone

Cat. No.: B1246156
M. Wt: 283.28 g/mol
InChI Key: ZEJGLXXBAAPUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scorpinone is a natural product found in Amorosia littoralis with data available.

Scientific Research Applications

Discovery and Chemical Structure

Scorpinone was first identified as a natural product from a Caribbean-origin sterile fungus, revealing its unique presence among fungal azaanthraquinones. The compound's structure, characterized by X-ray crystallography and 2D NMR spectral data, highlights its significance as a rare fungal metabolite (Miljković et al., 2001).

Synthetic Approaches

Research has also focused on the synthetic replication of this compound, aiming to understand its complex molecular framework and explore its potential applications. A notable study describes a novel synthetic route to this compound, utilizing microwave-assisted pericyclic reactions, which underscores the ongoing efforts to make this compound more accessible for further study (Choshi et al., 2008).

Biosynthesis Insights

Further research delves into the biosynthesis of this compound, providing insights into its natural production mechanisms. A study involving the fungus Amorosia littoralis isolated from marine sediment used isotopic enrichment to trace the biogenetic origins of this compound, revealing a heptaketide precursor. This work contributes to our understanding of the complex biosynthetic pathways in fungi and their capacity to produce structurally unique compounds like this compound (van Wagoner et al., 2008).

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C16H13NO4/c1-8-4-10-12(7-17-8)16(19)14-11(15(10)18)5-9(20-2)6-13(14)21-3/h4-7H,1-3H3

InChI Key

ZEJGLXXBAAPUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Synonyms

scorpinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.